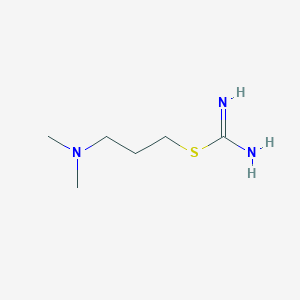

Dimaprit

Description

A histamine H2 receptor agonist that is often used to study the activity of histamine and its receptors.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHQOJYVQUNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23256-33-9 (di-hydrochloride) | |

| Record name | Dimaprit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037154 | |

| Record name | Dimaprit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65119-89-3 | |

| Record name | 3-(Dimethylamino)propyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimaprit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimaprit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMAPRIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimaprit's Mechanism of Action on H2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dimaprit, a selective histamine (B1213489) H2 receptor agonist. It delves into its binding characteristics, downstream signaling pathways, and comparative pharmacology with the endogenous ligand, histamine. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this compound's molecular interactions and cellular effects.

Introduction to this compound

This compound, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a potent and highly selective agonist for the histamine H2 receptor.[1] Its selectivity is a key feature, exhibiting significantly less activity at H1 receptors, which makes it an invaluable pharmacological tool for the isolated study of H2 receptor-mediated physiological and pathological processes.[2][3] The primary and most well-documented action of this compound is the stimulation of gastric acid secretion.[2][3]

Quantitative Analysis of this compound's Interaction with H2 Receptors

The potency, binding affinity, and efficacy of this compound at the H2 receptor have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative perspective with histamine.

Table 1: In Vitro Potency and Efficacy of H2 Receptor Agonists

| Compound | Preparation | Assay Type | Parameter | Value | Reference |

| This compound | CHO-K1 cells (human H2 receptor) | cAMP Functional Assay | EC50 | 3600 nM | [2] |

| Histamine | CHO-K1 cells (human H2 receptor) | cAMP Functional Assay | EC50 | 920 nM | [2] |

| This compound | HL-60 cells | cAMP Functional Assay | EC50 | 5.7 µM | [4] |

| This compound | Guinea Pig Right Atrium | Receptor Binding | Ki | 44 µM | [4] |

| This compound | Guinea-pig papillary muscle | Functional Assay | pD2 | ~5.17 | [5] |

| Histamine | Guinea-pig papillary muscle | Functional Assay | pD2 | ~6.17 | [5] |

| This compound | Rat Uterus | Functional Assay | Relative Activity (vs. Histamine) | ~17.5% | [1][6] |

| This compound | Guinea Pig Right Atrium | Functional Assay | Relative Activity (vs. Histamine) | 71% | [1] |

Note: EC50 is the half-maximal effective concentration. Ki is the inhibitory constant. pD2 is the negative logarithm of the EC50 value; a higher value indicates greater potency.

Table 2: In Vivo Potency of H2 Receptor Agonists

| Compound | Parameter | Value | Organism/System | Reference |

| This compound | ED50 (Gastric Acid Secretion) | 0.85 µmol/kg-h | Conscious dogs | [5] |

| Histamine | ED50 (Gastric Acid Secretion) | 0.14 µmol/kg-h | Conscious dogs | [5] |

| This compound | ED50 (Heart Rate) | 0.80 µmol/kg-h | Conscious dogs | [5] |

| Histamine | ED50 (Heart Rate) | 0.17 µmol/kg-h | Conscious dogs | [5] |

Note: ED50 is the half-maximal effective dose.

H2 Receptor Signaling Pathways Activated by this compound

Activation of the histamine H2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][6][5] Evidence also suggests the potential for alternative or biased signaling pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[6][7]

Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The primary signaling mechanism for the H2 receptor upon this compound binding is through the Gs protein pathway.[5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[8][5] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.[8][4][5]

Experimental Protocols

The characterization of this compound's action on H2 receptors relies on specific in vitro assays. The following sections detail the methodologies for two key experimental protocols.

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the H2 receptor signaling pathway.[6]

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H2 receptor.[2][5]

-

Cell culture medium (e.g., Ham's F12 or DMEM/F12) with supplements.[2][8]

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES and BSA).[5]

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[5]

-

This compound dihydrochloride (B599025) and other test agonists.[2]

-

HTRF cAMP assay kit or other cAMP detection kit.[2]

-

384-well white microplates.[2]

-

HTRF-compatible plate reader.[2]

Procedure:

-

Cell Preparation:

-

Assay Setup:

-

Dispense a specific volume (e.g., 5 µL) of the cell suspension into each well of a 384-well plate.[2]

-

-

Agonist Addition:

-

Prepare serial dilutions of this compound.

-

Add an equal volume (e.g., 5 µL) of the agonist solutions to the respective wells. Include a control group with only stimulation buffer.[2]

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a specified time (e.g., 30 minutes).[2]

-

-

cAMP Detection:

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader. The signal is typically inversely proportional to the amount of cAMP produced.[2]

-

-

Data Analysis:

-

Construct dose-response curves by plotting the signal against the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor by measuring its ability to displace a radiolabeled ligand.[6][5]

Objective: To determine the affinity of this compound for the H2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human H2 receptor.[5][7]

-

Radioligand: [³H]-Tiotidine (a potent H2 antagonist).[5]

-

Unlabeled competitor (e.g., Arpromidine or unlabeled Tiotidine).[7]

-

Binding buffer.[7]

-

96-well non-binding plates.[7]

-

Filter plates (e.g., GF/B or GF/C).[7]

-

Vacuum filtration manifold.[7]

-

Scintillation cocktail and counter.[7]

Procedure:

-

Membrane Preparation:

-

Assay Plate Setup (in triplicate):

-

Total Binding: Radioligand + binding buffer.

-

Non-specific Binding: Radioligand + excess unlabeled competitor.

-

Test Compound Competition: Radioligand + varying concentrations of this compound.

-

-

Binding Reaction:

-

Add the H2 receptor membrane preparation to all wells to initiate the binding reaction.[7]

-

Incubate to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of the assay plate through the pre-treated filter plate using a vacuum filtration manifold to separate bound from unbound radioligand.[7]

-

Wash the filters with ice-cold wash buffer.

-

-

Scintillation Counting:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.[7]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Conclusion

This compound is a highly selective H2 receptor agonist that serves as a critical tool in pharmacological research. Its mechanism of action is primarily mediated through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. While less potent than the endogenous agonist histamine, its high selectivity allows for the specific investigation of H2 receptor function. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound and other H2 receptor ligands, which is essential for drug discovery and development efforts targeting this important receptor.

References

- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Dimaprit: A Technical Guide to its Chemical Structure, Properties, and H2 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit is a potent and highly selective agonist for the histamine (B1213489) H2 receptor, a member of the G protein-coupled receptor (GPCR) family. Its specificity has made it an invaluable tool in pharmacological research to elucidate the physiological and pathophysiological roles of the H2 receptor. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, and detailed methodologies for key experiments used in its characterization. The document includes structured data tables for easy reference and visual diagrams of its mechanism of action and experimental workflows to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

This compound, with the IUPAC name 3-(Dimethylamino)propyl carbamimidothioate, is a structural analogue of histamine. It is commonly available as a dihydrochloride (B599025) salt.

Chemical Structure:

-

IUPAC Name: 3-(Dimethylamino)propyl carbamimidothioate[1]

-

Synonyms: this compound Dihydrochloride, S-[3-(N,N-dimethylamino)propyl]isothiourea dihydrochloride

-

CAS Number: 23256-33-9 (dihydrochloride)

-

Molecular Formula: C₆H₁₅N₃S · 2HCl[2]

-

SMILES: CN(C)CCCSC(=N)N.Cl.Cl

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 234.19 g/mol (dihydrochloride) | |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (to 100 mM), DMSO (approx. 30 mg/mL), and Dimethyl Formamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers.[2] |

Pharmacological Properties

This compound is a highly selective agonist for the histamine H2 receptor. Its primary mechanism of action involves the activation of the H2 receptor, leading to a cascade of intracellular signaling events.

Mechanism of Action

Activation of the histamine H2 receptor by this compound primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a physiological response.

References

The Physiological Effects of Dimaprit on Gastric Acid Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Dimaprit, a selective histamine (B1213489) H2 receptor agonist, on gastric acid secretion. It delves into the molecular mechanisms of action, presents quantitative data on its potency and efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective synthetic agonist for the histamine H2 receptor.[1] Its high specificity for the H2 receptor, with negligible activity at H1 receptors, makes it an invaluable pharmacological tool for elucidating the physiological roles of H2 receptor-mediated processes, particularly the stimulation of gastric acid secretion by parietal cells.[2] This guide explores the multifaceted interaction of this compound with the gastric acid secretory machinery.

Mechanism of Action: H2 Receptor-Mediated Signaling

This compound exerts its physiological effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. This activation initiates a well-defined signal transduction cascade, leading to the secretion of hydrochloric acid (HCl) into the gastric lumen.

Signaling Pathway

The binding of this compound to the H2 receptor triggers the following sequence of events:

-

Receptor Activation: this compound binding induces a conformational change in the H2 receptor.

-

G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.

-

Adenylate Cyclase Activation: The α-subunit of Gs (Gαs) dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates various intracellular proteins, including the H+/K+-ATPase (proton pump).

-

Translocation and Activation of the Proton Pump: Phosphorylation promotes the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane of the parietal cell and their fusion with the canalicular membrane.[3][4] This process dramatically increases the number of active proton pumps at the secretory surface.

-

Acid Secretion: The H+/K+-ATPase actively pumps H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of highly acidic gastric fluid.[5]

This compound-induced H2 receptor signaling pathway in parietal cells.

Quantitative Data on this compound's Effects

The potency and efficacy of this compound in stimulating gastric acid secretion have been quantified in various in vivo and in vitro models. The following tables summarize key data for easy comparison.

Table 1: In Vivo Potency and Efficacy of this compound on Gastric Acid Secretion

| Species | Model | Parameter | This compound | Histamine | Pentagastrin | Reference(s) |

| Rat | Unanesthetized, Gastric Fistula | Potency | Equipotent | - | - | [1][6] |

| Rat | Unanesthetized, Gastric Fistula | Maximal Acid Output | Significantly > Histamine | - | Not Significantly Different | [1][6] |

| Cat | Conscious, Gastric Fistula | Maximal Acid Output | Higher | - | - | [7] |

| Dog | Conscious, Gastric Fistula | Maximal Acid Output | Significantly > Histamine | - | - | [2] |

Table 2: In Vitro Potency of this compound

| Preparation | Parameter | Value | Reference(s) |

| Isolated Rabbit Gastric Glands | EC50 (Aminopyrine Uptake) | ~3 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound on gastric acid secretion.

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol describes the measurement of gastric acid secretion in response to this compound in an anesthetized rat model with a gastric fistula.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane anesthetic

-

Surgical instruments

-

Gastric fistula cannula

-

Perfusion pump

-

pH electrode and meter

-

Saline solution (0.9% NaCl)

-

This compound dihydrochloride

-

Sodium hydroxide (B78521) (NaOH) solution (for titration)

Procedure:

-

Animal Preparation: Anesthetize the rat with urethane. Perform a midline laparotomy to expose the stomach.

-

Gastric Fistula Implantation: Insert a gastric fistula cannula into the forestomach and secure it with a ligature.

-

Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min) through the esophageal end of the stomach. Collect the gastric effluent from the fistula cannula.

-

Basal Acid Secretion: Collect the perfusate for a 30-minute basal period to establish a stable baseline of acid secretion.

-

This compound Administration: Administer this compound intravenously via a cannulated jugular vein, either as a bolus injection or a continuous infusion at various doses.

-

Sample Collection: Collect the gastric effluent at regular intervals (e.g., 15 minutes) throughout the experiment.

-

Acid Measurement: Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a neutral pH (e.g., pH 7.0).

-

Data Analysis: Calculate the acid output (µmol/min) for each collection period. Construct dose-response curves to determine parameters such as the maximal acid output (MAO).

Experimental workflow for in vivo gastric acid secretion measurement.

In Vitro Measurement of Acid Secretion using Isolated Rabbit Gastric Glands and Aminopyrine (B3395922) Accumulation

This protocol describes an in vitro method to assess the direct effect of this compound on acid secretion in isolated gastric glands by measuring the accumulation of the weak base [14C]-aminopyrine.

Materials:

-

New Zealand White rabbits

-

Collagenase

-

HEPES-buffered saline

-

[14C]-aminopyrine

-

This compound dihydrochloride

-

Scintillation counter and vials

-

Microcentrifuge

Procedure:

-

Isolation of Gastric Glands:

-

Euthanize a rabbit and excise the stomach.

-

Isolate the gastric mucosa and mince it into small pieces.

-

Digest the minced tissue with collagenase in HEPES-buffered saline to liberate the gastric glands.

-

Wash the isolated glands by centrifugation to remove collagenase and cellular debris.

-

-

Aminopyrine Accumulation Assay:

-

Resuspend the isolated gastric glands in fresh buffer.

-

Aliquot the gland suspension into microcentrifuge tubes.

-

Add [14C]-aminopyrine to each tube.

-

Add varying concentrations of this compound to the experimental tubes. Include a vehicle control.

-

Incubate the tubes at 37°C with shaking for a defined period (e.g., 30 minutes).

-

Pellet the glands by centrifugation.

-

Measure the radioactivity in an aliquot of the supernatant and in the pelleted glands using a scintillation counter.

-

-

Data Analysis:

-

Calculate the aminopyrine accumulation ratio (intraglandular concentration / extraglandular concentration).

-

Construct dose-response curves to determine the EC50 of this compound.

-

References

- 1. Stimulation of gastric acid secretion by this compound in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]

- 6. Stimulation of gastric acid secretion by this compound in unanesthetized rats | Semantic Scholar [semanticscholar.org]

- 7. Effect of this compound on gastric acid secretion in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An improved method to evaluate secretory activity of isolated gastric glands and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimaprit: A Technical Guide to Its Application in Histamine H2 Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dimaprit, a selective histamine (B1213489) H2 receptor agonist, as a critical tool for studying histamine receptor function. It covers its pharmacological properties, detailed experimental protocols for its use in functional assays, and the underlying signaling pathways.

Introduction to this compound

This compound, chemically known as S-[3-(N,N-Dimethylamino)propyl]isothiourea, is a potent and highly specific agonist for the histamine H2 receptor.[1][2] Its high selectivity makes it an invaluable pharmacological tool, allowing researchers to investigate the physiological and pathological roles of the H2 receptor signaling pathway in isolation from H1 and H3 receptor-mediated effects.[1][3] this compound mimics the action of endogenous histamine at the H2 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular events that are central to various physiological processes, most notably the stimulation of gastric acid secretion.[1][4]

Chemical and Pharmacological Properties

This compound is a structural analog of histamine and is typically used as a dihydrochloride (B599025) salt in experimental settings.[4][5] Its key advantage lies in its pharmacological selectivity profile.

Selectivity and Potency

This compound demonstrates high selectivity for the H2 receptor with negligible activity at H1 receptors.[1][6] This specificity is crucial for delineating the distinct functions of histamine receptor subtypes. For instance, studies have shown that this compound has less than 0.0001% of the activity of histamine on H1 receptors.[1][4] While highly selective for H2, it has been noted to inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations, with an IC50 of 49 μM.[4]

The potency and efficacy of this compound can vary depending on the tissue and species being studied. It has been shown to stimulate gastric acid secretion in rats, dogs, and cats and to cause dose-dependent decreases in blood pressure through vasodilation, an effect that can be antagonized by H2 receptor antagonists like cimetidine.[1][7]

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters for this compound, providing a comparative basis for experimental design.

| Parameter | Value | Species / System | Notes | Reference |

| Binding Affinity (Ki) | 44 µM | Guinea pig right atrium | Represents the concentration required to occupy 50% of the receptors in radioligand binding assays. | [3] |

| Relative Potency (vs. Histamine) | 71% | Guinea pig right atrium (H2) | Functional potency in an isolated tissue bath experiment. | [1][3] |

| Relative Potency (vs. Histamine) | <0.0001% | In vitro H1 receptor assays | Demonstrates high selectivity over the H1 receptor. | [1][3] |

| Relative Potency (vs. Histamine) | 19.5% | Rat (Gastric Acid Secretion) | In vivo measure of functional potency. | [1][3] |

| Relative Potency (vs. Histamine) | ~400-500% | Cat (Gastric Acid Secretion) | Shows significantly higher potency than histamine in this model. | [1][3] |

| Off-Target Activity (IC50) | 49 µM | Rat brain nNOS | Inhibition of neuronal nitric oxide synthase. | [4] |

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The H2 receptor is canonically coupled to the stimulatory G protein, Gs.

-

Agonist Binding : this compound binds to the extracellular domain of the H2 receptor, inducing a conformational change.

-

G Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation : The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production : Activated AC catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation : The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Cellular Response : PKA phosphorylates various downstream substrate proteins, leading to a specific cellular response, such as the activation of the proton pump in gastric parietal cells.

This compound-induced H2 receptor signaling cascade.

Experimental Protocols: In Vitro cAMP Accumulation Assay

A primary method to quantify H2 receptor activation is to measure the downstream accumulation of intracellular cAMP. The following protocol provides a general framework for conducting a cell-based cAMP assay using a recombinant cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells).

Materials

-

H2 receptor-expressing cells (e.g., HEK293-H2R)

-

Cell culture medium (e.g., DMEM or Ham's F12) with supplements (FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES)

-

This compound dihydrochloride

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX - 3-isobutyl-1-methylxanthine)

-

Commercially available cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based)

-

White, opaque 96-well or 384-well microplates suitable for luminescence/fluorescence

-

Plate reader compatible with the chosen assay kit

Methodology

-

Cell Culture & Seeding:

-

Culture H2 receptor-expressing cells under standard conditions (37°C, 5% CO2).

-

The day before the assay, harvest cells and seed them into the microplate at a pre-determined optimal density to achieve a confluent monolayer.

-

Incubate overnight to allow for cell adherence.[4]

-

-

Compound Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile water or DMSO.[8]

-

On the day of the experiment, perform serial dilutions of the this compound stock solution in Stimulation Buffer to create a range of concentrations for generating a dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Assay Procedure:

-

Gently wash the cell monolayer once with warm PBS or Stimulation Buffer.

-

Add Stimulation Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.[7]

-

Incubate for 15-30 minutes at 37°C. This step is critical to prevent the enzymatic degradation of newly synthesized cAMP.[7]

-

Add the various concentrations of the diluted this compound solutions to the appropriate wells. Include a "vehicle only" control to determine basal cAMP levels.

-

Incubate the plate for 15-30 minutes at 37°C to stimulate the H2 receptors.[4][7]

-

-

Cell Lysis and cAMP Detection:

-

Following stimulation, lyse the cells by adding the lysis reagent provided in the cAMP assay kit.

-

Perform the cAMP detection assay by following the manufacturer's specific protocol. This typically involves adding detection reagents that generate a signal (e.g., luminescence, fluorescence) that is inversely or directly proportional to the intracellular cAMP concentration.[4]

-

-

Data Analysis:

-

Measure the signal using a compatible plate reader.

-

Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[7]

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the cAMP accumulation assay described above.

Workflow for a this compound dose-response cAMP assay.

Conclusion

This compound remains a cornerstone tool for the pharmacological investigation of the histamine H2 receptor. Its high selectivity allows for precise dissection of H2-mediated signaling pathways and physiological functions. By employing standardized and robust methodologies, such as the cAMP accumulation assay detailed herein, researchers can effectively characterize the activity of novel H2 receptor ligands, probe the receptor's role in disease models, and advance the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In Vivo Effects of Dimaprit on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit (S-(3-Dimethylaminopropyl)isothiourea) is a potent and highly selective histamine (B1213489) H2 receptor agonist. Its primary action is to mimic the effects of endogenous histamine at H2 receptors, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. In vivo, this compound primarily induces relaxation of smooth muscle, leading to significant dose-dependent effects on the cardiovascular, gastrointestinal, and respiratory systems. This technical guide provides a comprehensive overview of the in vivo effects of this compound on smooth muscle, detailing its mechanism of action, summarizing key quantitative data from various animal models, and outlining common experimental protocols.

Core Mechanism of Action: H2 Receptor-Mediated Signaling

This compound exerts its effects by binding to and activating the histamine H2 receptor, a G protein-coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade. The H2 receptor is coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G protein. Upon agonist binding, Gαs activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream protein targets. In smooth muscle cells, PKA-mediated phosphorylation leads to a decrease in intracellular calcium concentrations and reduced sensitivity of the contractile apparatus to calcium, ultimately resulting in muscle relaxation.[1] This vasodilatory effect is antagonized by H2-receptor antagonists like cimetidine, metiamide, and famotidine.[2][3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimaprit's Immunomodulatory Role: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, exhibits significant immunomodulatory properties primarily through its interaction with the H2 receptor on various immune cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key immune cell populations, and detailed protocols for evaluating its activity. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in modulating immune responses.

Introduction

Histamine, a well-known mediator of allergic reactions, also plays a crucial role in regulating immune responses through its four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). This compound is a synthetic compound that selectively activates the histamine H2 receptor, making it an invaluable tool for elucidating the specific contributions of H2R signaling in immunity. Activation of the H2 receptor typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that mediates a wide range of cellular responses. This guide focuses on the immunomodulatory functions of this compound, providing technical details for researchers in immunology and drug development.

Mechanism of Action: The H2 Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the histamine H2 receptor, which is predominantly coupled to the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that modulates immune cell function.

Upon agonist binding, the H2 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and ultimately alter cellular responses.[1]

Effects on Immune Cells

This compound modulates the function of various immune cells, including macrophages, T lymphocytes, and dendritic cells.

Macrophages

This compound has been shown to inhibit several key functions of macrophages. It dose-dependently inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in mouse peritoneal macrophages and human peripheral blood monocytes stimulated with lipopolysaccharide (LPS).[2] This inhibition occurs at both the protein and mRNA levels.[2] Furthermore, this compound can inhibit macrophage chemotaxis, phagocytosis, and the production of superoxide (B77818) anions and Interleukin-12 (IL-12).[1][3]

T Lymphocytes

The effects of this compound on T lymphocytes are complex. In some studies, this compound was found to increase the response of rat spleen cells to the T-cell mitogen Concanavalin A at concentrations of 10-5 and 10-4M, an effect suggested to be due to the inhibition of T-suppressor cell activity.[4] However, other research indicates that histamine, acting through H2 receptors, can inhibit T-cell proliferation.[5] this compound also mimics the inhibitory effect of histamine on IL-4 and IFN-γ production by T helper lymphocytes.[5]

Dendritic Cells (DCs)

Histamine, acting through H2 receptors, can alter the cytokine profile of maturing dendritic cells. Specifically, it has been shown to increase the production of the anti-inflammatory cytokine IL-10 while reducing the secretion of the pro-inflammatory and Th1-polarizing cytokine IL-12 in LPS-matured DCs.[6] This suggests that this compound may skew the immune response towards a Th2 phenotype. Histamine treatment can also increase the expression of H2R mRNA in immature DCs.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various immune parameters.

| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| TNF-α Production | Mouse Peritoneal Macrophages | LPS | IC50: 1 µM | Inhibition | [2] |

| TNF-α Production | Human Peripheral Blood Monocytes | LPS | IC50: 1 µM | Inhibition | [2] |

| cAMP Levels | HL-60 cells | - | EC50: 5.7 x 10-6 M | 30-fold increase | [8] |

| Lymphocyte Responsiveness | Rat Spleen Cells | Concanavalin A | 10-5 M - 10-4 M | Increased response | [4] |

| IL-12 Levels | Rat Plasma (in vivo) | Ischemia/Reperfusion | 20 mg/kg | Depression to 40-64% of control | [9][10] |

| Parameter | Species/Model | This compound Administration | Effect | Reference |

| Plasma TNF-α | Mice (endotoxin shock) | 200 mg/kg (oral) | 71% inhibition | [2] |

| Survival Rate | Mice (endotoxin shock) | 200 mg/kg (oral) | Increased to 62.5% from 8.3% | [2] |

| Plasma TNF-α | Mice (hepatitis model) | 200 mg/kg (oral) | 99% reduction | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Macrophage Stimulation for TNF-α Measurement

This protocol outlines the steps for stimulating macrophages with LPS in the presence of this compound to measure its effect on TNF-α production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

This compound dihydrochloride.

-

96-well cell culture plates.

-

TNF-α ELISA kit.

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-2 x 105 cells/well and incubate overnight to allow for adherence.[11]

-

Pre-treatment with this compound: The following day, remove the culture medium. Add fresh medium containing various concentrations of this compound to the wells. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[11]

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5][12]

Intracellular cAMP Measurement Assay

This protocol describes a general method for measuring the intracellular accumulation of cAMP in response to this compound stimulation.

Materials:

-

Immune cells expressing H2 receptors (e.g., HL-60).

-

Culture medium (e.g., RPMI-1640).

-

This compound dihydrochloride.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., ELISA, HTRF).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 105 cells/well and incubate for 24-48 hours.[2]

-

PDE Inhibition: Pre-incubate the cells with a PDE inhibitor like IBMX (final concentration 0.1-0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.[2]

-

This compound Stimulation: Add serial dilutions of this compound to the wells to achieve final concentrations ranging from 10-8 M to 10-4 M.[2] Include a vehicle control. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol.[2]

-

cAMP Measurement: Perform the cAMP assay on the cell lysates as per the manufacturer's instructions.[2]

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.[2]

T-cell Proliferation Assay

This protocol details a method to assess the effect of this compound on T-cell proliferation induced by Concanavalin A.

Materials:

-

Spleen cells or peripheral blood mononuclear cells (PBMCs).

-

Complete RPMI-1640 medium.

-

Concanavalin A (ConA).

-

This compound dihydrochloride.

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.

-

96-well cell culture plates.

-

Flow cytometer or liquid scintillation counter.

Procedure:

-

Cell Preparation: Isolate spleen cells or PBMCs using standard procedures.

-

Cell Staining (Optional): If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

-

Cell Seeding: Seed the cells into a 96-well plate.

-

Treatment: Add this compound at desired concentrations to the wells.

-

Stimulation: Add ConA (e.g., 5 µg/mL) to stimulate T-cell proliferation.[13] Include unstimulated and ConA-only controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement:

-

CFSE: Harvest the cells and analyze by flow cytometry to measure the dilution of the CFSE dye, indicating cell division.

-

[3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a liquid scintillation counter.

-

Conclusion

This compound serves as a critical pharmacological tool for investigating the immunomodulatory functions of the histamine H2 receptor. Its ability to suppress pro-inflammatory cytokine production in macrophages and modulate T-cell and dendritic cell responses highlights the therapeutic potential of targeting the H2R pathway in inflammatory and autoimmune diseases. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further explore the intricate role of this compound and H2R signaling in the immune system.

References

- 1. Histamine inhibits chemotaxis, phagocytosis, superoxide anion production, and the production of TNFalpha and IL-12 by macrophages via H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Histamine regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of histamine on functional maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of ischaemia-induced cytokine release by this compound and amelioration of liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific History of Dimaprit: A Technical Guide for Researchers

Dimaprit (S-[3-(N,N-dimethylamino)propyl]isothiourea) is a potent and highly selective histamine (B1213489) H2 receptor agonist that has been instrumental in the characterization and understanding of the physiological roles of the H2 receptor since its discovery. This technical guide provides an in-depth overview of the history, discovery, and key experimental findings related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was first described in a seminal 1977 publication by researchers M. E. Parsons, D. A. Owen, C. R. Ganellin, and G. J. Durant, from the Research Institute of Smith, Kline & French Laboratories in the United Kingdom.[1] Its development was part of a broader effort to understand the structure-activity relationships of histamine and its analogues, which ultimately led to the development of the first H2 receptor antagonist, cimetidine. This compound's high selectivity for the H2 receptor over the H1 receptor made it an invaluable pharmacological tool to isolate and study H2 receptor-mediated effects.[1][2]

Chemical Synthesis

While the original 1977 publication by Parsons et al. focused on the pharmacology of this compound, the synthesis of isothiourea analogues was a key area of research at Smith, Kline & French. A representative synthesis for a similar isothiourea derivative, N,N1 -Dimethyl-S-(3-dimethylaminopropyl)isothiourea, involves the reaction of 3-dimethylaminopropanol with N,N1-dimethylthiourea in the presence of aqueous hydrobromic acid under reflux. This suggests a probable synthetic route for this compound, which would involve the reaction of 3-(dimethylamino)propylamine with thiourea.

Pharmacological Profile: A Selective H2 Receptor Agonist

This compound is characterized by its high affinity and selectivity as an agonist for the histamine H2 receptor. It exhibits significantly lower activity at H1 receptors and has also been shown to have inhibitory effects on neuronal nitric oxide synthase (nNOS) at higher concentrations.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity across various experimental models.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Agonist | Preparation | Value | Reference |

| Relative Potency | This compound | Guinea-pig right atrium | 71% of histamine | [1][4] |

| This compound | Rat uterus | 17.5% of histamine | [1][4] | |

| This compound | H1-receptors | < 0.0001% of histamine | [1][4] | |

| pD2 | This compound | Guinea-pig papillary muscle | ~5.17 | [5] |

| Histamine | Guinea-pig papillary muscle | ~6.17 | [5] | |

| EC50 | This compound | CHO-K1 cells (human H2 receptor) | 3600 nM | [6] |

| Histamine | CHO-K1 cells (human H2 receptor) | 920 nM | [6] | |

| IC50 (nNOS inhibition) | This compound | Rat brain NOS | 49 ± 14 µM | [3] |

Table 2: In Vivo Potency of this compound on Gastric Acid Secretion

| Parameter | Agonist | Species | Value | Reference |

| Relative Potency | This compound | Rat | ~19% of histamine | [1][4] |

| This compound | Dog | ~58% of histamine | [1][4] | |

| This compound | Cat | ~400-500% of histamine | [1][4] | |

| ED50 | This compound | Conscious dogs | 0.85 µmol/kg-h | [5] |

| Histamine | Conscious dogs | 0.14 µmol/kg-h | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological activity of this compound.

Isolated Guinea Pig Atrium Assay for H2 Receptor Agonism

This protocol is used to determine the potency and efficacy of H2 receptor agonists by measuring their chronotropic (heart rate) effects on the spontaneously beating guinea pig right atrium.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Organ bath with a capacity of 10-20 mL, maintained at 32-34°C and gassed with 95% O2 / 5% CO2.

-

Force-displacement transducer

-

Data acquisition system

Procedure:

-

A guinea pig is euthanized by a humane method.

-

The heart is rapidly excised and placed in cold Krebs-Henseleit solution.

-

The right atrium is dissected free from the rest of the heart.

-

The atrium is suspended in the organ bath containing Krebs-Henseleit solution. One end is attached to a fixed hook and the other to a force-displacement transducer to record isometric contractions.

-

The preparation is allowed to equilibrate for 60-90 minutes, with the bathing solution being changed every 15-20 minutes.

-

Once a stable spontaneous beating rate is achieved, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at regular intervals.

-

The increase in heart rate is recorded for each concentration.

-

Data is plotted as the percentage of the maximum response versus the logarithm of the agonist concentration to determine the EC50 and pD2 values.

In Vivo Measurement of Gastric Acid Secretion in a Rat Model

This protocol describes the measurement of gastric acid secretion in response to this compound in an anesthetized rat model.[6]

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane anesthetic

-

Perfusion pump

-

pH electrode and meter

-

Saline solution

-

This compound solution

Procedure:

-

Rats are fasted overnight with free access to water.

-

The rat is anesthetized with urethane.

-

A midline abdominal incision is made to expose the stomach.

-

The pylorus is ligated, and a cannula is inserted into the forestomach and secured. A second cannula is inserted through the esophagus into the stomach for perfusion.

-

The stomach is perfused with saline at a constant rate (e.g., 1 mL/min). The perfusate is collected from the pyloric cannula.

-

A basal period of 30-60 minutes is established to measure basal acid secretion.

-

This compound is administered intravenously, typically as a continuous infusion at increasing doses.

-

Gastric effluent is collected at regular intervals (e.g., 10-15 minutes).

-

The volume of each sample is measured, and the acid concentration is determined by titration with a standard NaOH solution to a pH of 7.0.

-

Acid output is calculated for each collection period, and a dose-response curve is constructed.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its study.

Histamine H2 Receptor Signaling Pathway

References

- 1. PathWhiz [smpdb.ca]

- 2. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 3. revvity.com [revvity.com]

- 4. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Dimaprit's Interaction with Neuronal Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, is a valuable tool in physiological and pharmacological research.[1][2] However, its utility is complicated by a significant off-target effect: the inhibition of neuronal nitric oxide synthase (nNOS).[1][2][3][4] This dual activity, occurring within a similar concentration range, necessitates careful experimental design and data interpretation to distinguish between effects mediated by H2 receptor activation and those resulting from nNOS inhibition.[1][3][4] This technical guide provides an in-depth overview of the interaction between this compound and nNOS, including quantitative data on its inhibitory potency, detailed experimental protocols for assessing this interaction, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Potency of this compound and its Analogues on nNOS

The inhibitory effect of this compound and several of its analogues on rat brain nNOS has been quantified by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). This data is crucial for designing experiments where the effects of H2 receptor agonism need to be isolated from nNOS inhibition.

| Compound | IC50 (μM) |

| This compound | 49 ± 14 |

| Aminopropylisothiourea (Demethylated this compound) | 4.1 ± 0.9 |

| Methylaminopropylisothiourea (Monodemethylated this compound) | 7.6 ± μM |

| Ethyl analogue of this compound | 23 ± 5.4 |

| Nitro-isothiourea analogue of this compound | 98 ± 11 |

| Methyl-isothiourea analogue of this compound | >100 |

| Guanidine analogue of this compound | >100 |

| Nitro-guanidine analogue of this compound | 17 ± 4.0 |

Data sourced from Paquay et al. (1999).[3][4]

Signaling Pathways

This compound's pharmacological effects are a composite of two distinct signaling pathways: the activation of the histamine H2 receptor and the inhibition of neuronal nitric oxide synthase. Understanding these pathways is essential for interpreting experimental outcomes.

Dual Signaling Pathways of this compound

Caption: Dual signaling pathways affected by this compound.

Experimental Protocols

A common method to measure the nNOS inhibitory activity of this compound is through an in vitro assay that quantifies the conversion of radiolabeled L-arginine to L-citrulline.[1][3]

In Vitro nNOS Activity Assay: L-Arginine to L-Citrulline Conversion

1. Preparation of nNOS Enzyme Source:

-

Prepare a crude enzyme extract from a tissue known to express nNOS, such as rat brain cerebellum, or use a purified recombinant nNOS enzyme.[1]

-

Homogenize the tissue in an appropriate buffer (e.g., 50 mM Tris/HCl, pH 7.4) and obtain the cytosolic fraction through centrifugation.[3]

2. Reaction Mixture Preparation:

-

Prepare a reaction buffer containing essential cofactors for nNOS activity. A typical 2X reaction buffer may contain 100 mM Tris/HCl (pH 7.4 at 37°C), 4 mM CaCl2, and 2 mM NADPH.[3]

-

The final reaction mixture should contain NADPH (1 mM), L-arginine (10 μM), CaCl2 (2 mM), and [3H]-L-arginine (e.g., 6 nCi).[3]

-

Varying concentrations of this compound are added to the reaction mixture to determine the IC50 value.[1]

3. Incubation:

-

Add the nNOS enzyme source (e.g., 40 μl of the cytosolic fraction) to the reaction mixture (e.g., 60 μl).[3]

-

Incubate the reaction at 37°C for a defined period, typically 15-45 minutes.[1][3]

4. Reaction Termination and Separation:

-

Stop the reaction by adding an ice-cold stop buffer (e.g., 1 ml of 20 mM HEPES, pH 5.5) and placing the samples on ice.[3]

-

Separate the [3H]-L-citrulline product from the unreacted [3H]-L-arginine using cation exchange chromatography (e.g., Dowex 50W, Na+ form).[1][3]

5. Quantification:

-

Measure the radioactivity of the [3H]-L-citrulline fraction using liquid scintillation counting. The amount of product formed is indicative of nNOS activity.[1]

6. Data Analysis:

-

Plot the nNOS activity against the concentration of this compound to determine the IC50 value.[1]

Experimental Workflow for nNOS Inhibition Assay

Caption: Key steps of an nNOS activity assay.

Conclusion

References

Unveiling the Off-Target Profile of Dimaprit at Histamine H3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit is a classical and widely utilized selective agonist for the histamine (B1213489) H2 receptor, instrumental in elucidating the physiological roles of this receptor subtype, particularly in gastric acid secretion. However, a comprehensive understanding of any pharmacological tool necessitates a thorough characterization of its potential off-target activities. This technical guide provides an in-depth examination of the off-target interactions of this compound with the histamine H3 receptor. While primarily targeting the Gs-coupled H2 receptor to stimulate cyclic AMP (cAMP) production, this compound exhibits discernible activity at the Gi-coupled H3 receptor, leading to inhibitory effects. This guide synthesizes the available quantitative data, details the experimental protocols required to investigate these interactions, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction of this compound with histamine H3 receptors has been characterized through both binding and functional assays. The following table summarizes the key quantitative data, providing a comparative view of its activity at both its primary target (H2) and its off-target (H3).

| Parameter | Receptor | Value | Assay System | Reference |

| Binding Affinity (pKi) | H3 | 6.55 | Radioligand binding assay with [3H]-Nα-methylhistamine in rat brain cortex homogenates. | [1][2] |

| Binding Affinity (Ki) | H3 | ~282 nM | Calculated from pKi. | [3] |

| Functional Activity | H3 | Significant inhibition of anaphylactic histamine release | Functional assay on rat peritoneal mast cells. | [4] |

| Concentration for Functional Activity | H3 | 6 µM and 60 µM | Functional assay on rat peritoneal mast cells. | [4] |

| Primary Target Activity (EC50) | H2 | 3.6 µM | Agonist activity. | [3] |

Note: The functional data indicates that this compound acts as an agonist at the H3 receptor, leading to an inhibitory physiological response (inhibition of histamine release). This effect was shown to be reversible by the H3-selective antagonist, thioperamide (B1682323).[4]

Signaling Pathways

The on-target activity of this compound at the H2 receptor and its off-target activity at the H3 receptor are mediated by distinct G-protein-coupled signaling pathways with opposing effects on adenylyl cyclase and intracellular cAMP levels.

Experimental Protocols

To characterize the off-target activity of this compound at H3 receptors, radioligand binding assays and functional assays measuring cAMP levels are essential.

Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the H3 receptor.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the H3 receptor (IC50) and to calculate its inhibitory constant (Ki).

Materials:

-

Membrane Preparation: Homogenates from rat brain cortex or membranes from cell lines recombinantly expressing the human H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine (a selective H3 receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent H3 receptor antagonist such as clobenpropit (B1669187) or thioperamide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer (for total binding) or the non-specific binding control or varying concentrations of this compound.

-

A fixed concentration of [3H]-Nα-methylhistamine (typically at or near its Kd).

-

Membrane preparation (protein concentration to be optimized).

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional cAMP Assay for H3 Receptor Activity

This protocol outlines a method to measure the functional consequence of this compound binding to the H3 receptor by quantifying its effect on intracellular cAMP levels.

Objective: To determine if this compound acts as an agonist or antagonist at the H3 receptor by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human H3 receptor.

-

Test Compound: this compound.

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

H3 Receptor Antagonist (for validation): Thioperamide.

-

Cell Culture Medium and Buffers.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the H3 receptor-expressing cells into 96-well plates and grow to an appropriate confluency.

-

Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor (e.g., IBMX) in buffer for a defined period (e.g., 30 minutes) at 37°C.

-

Compound Addition:

-

To measure agonist activity, add varying concentrations of this compound to the cells.

-

To confirm the effect is H3-mediated, pre-incubate a set of wells with an H3 antagonist (thioperamide) before adding this compound.

-

-

Stimulation: Add a fixed, sub-maximal concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (if a direct effect is measured). The inhibitory effect will confirm agonist activity at the Gi-coupled H3 receptor.

-

Conclusion

While this compound is a valuable and highly selective H2 receptor agonist, this guide underscores the importance of considering its off-target activity at the H3 receptor, particularly when interpreting data from complex biological systems. The binding affinity of this compound for the H3 receptor is in the sub-micromolar range, and it demonstrates functional agonism at low micromolar concentrations. Researchers employing this compound should be cognizant of this H3-mediated inhibitory activity and, where necessary, utilize selective H3 antagonists to dissect the specific contributions of each receptor to the observed physiological effects. The provided protocols and data serve as a comprehensive resource for the rigorous pharmacological characterization of this compound and similar compounds.

References

- 1. Northis compound, homothis compound, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a histamine H2-agonist, inhibits anaphylactic histamine release from mast cells and the decreased release is restored by thioperamide (H3-antagonist), but not by cimetidine (H2-antagonist) - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimaprit Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit, a potent and selective histamine (B1213489) H2 receptor agonist, has been instrumental in pharmacological research for elucidating the roles of the H2 receptor in various physiological processes. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound in animal models. While extensive research has been conducted on its pharmacodynamic effects, a notable gap exists in the publicly available literature regarding quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. This guide summarizes the available qualitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to aid researchers in designing future studies.

Introduction

This compound, with the chemical name S-(3-Dimethylaminopropyl)isothiourea, is a highly specific agonist for the histamine H2 receptor.[1] Its selectivity makes it a valuable tool for studying H2 receptor-mediated effects without the confounding influences on H1 receptors.[1] this compound has been utilized in a variety of animal models, including rats, mice, dogs, cats, and rabbits, to investigate its physiological and pathological roles.[2][3] Key pharmacodynamic effects observed across these species include the stimulation of gastric acid secretion and the reduction of systemic arterial blood pressure through vasodilation.[1][2][3][4]

Pharmacokinetics and Bioavailability

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the pharmacokinetics of this compound in animal models. Studies have focused primarily on its pharmacological effects rather than its plasma concentration-time profiles.

Administration in Animal Models

This compound has been administered through various routes in different animal species, as summarized in the table below.

| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |

| Mice | Oral | 200 mg/kg | Inhibition of TNF-alpha increase | [5] |

| Rats | Intravenous, Intracerebroventricular | Not specified | Lowered systemic blood pressure | [2] |

| Dogs | Intravenous | Not specified | Stimulation of gastric acid secretion, lowered blood pressure | [3][4] |

| Cats | Intravenous, Intra-arterial | Not specified | Lowered systemic blood pressure, vasodilation | [2][3][6] |

| Rabbits | Intravenous | Not specified | Lowered systemic blood pressure | [2] |

Note: While oral administration has been documented in mice, specific data on the resulting bioavailability is not available. The majority of studies have utilized intravenous administration to directly assess its systemic pharmacodynamic effects.

Signaling Pathway of this compound

As a histamine H2 receptor agonist, this compound initiates a well-defined intracellular signaling cascade. The H2 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit (Gαs).[7][8]

Upon binding of this compound to the H2 receptor, the Gs protein is activated, leading to the stimulation of adenylyl cyclase.[9][10] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, resulting in the characteristic physiological responses.[7] In some systems, the H2 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C.[8][9]

Experimental Protocols

Due to the absence of specific published pharmacokinetic studies for this compound, this section provides detailed, generalized methodologies for common experimental procedures used in animal studies. These protocols can be adapted for future investigations into the pharmacokinetics of this compound.

General Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an animal pharmacokinetic study.

Oral Gavage in Rodents

Oral gavage is a common method for precise oral administration of substances in rodents.[11][12][13][14][15]

Materials:

-

Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[11]

-

Syringes.

-

Animal scale.

-

The formulated test substance (this compound solution).

Procedure:

-

Animal Preparation: Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg).[11][14]

-

Restraint: Properly restrain the animal to ensure its head and body are in a straight line.[13]

-

Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15] The animal will often swallow, which aids in guiding the needle into the esophagus.[13]

-

Administration: Once the needle is correctly positioned in the stomach (no resistance should be felt), slowly administer the substance.[13][15]

-

Withdrawal: Gently remove the needle along the same path of insertion.[15]

-

Monitoring: Observe the animal for any signs of distress post-administration.[13]

Intravenous Injection in Rats (Tail Vein)

Intravenous injection ensures immediate and complete systemic availability of the test substance.[16][17][18][19][20]

Materials:

-

Sterile needles (e.g., 25-27 gauge for rats) and syringes.[20]

-

A heat source (e.g., heat lamp or warming pad) to dilate the tail veins.[18][20]

-

Alcohol swabs.

-

The formulated test substance (sterile this compound solution).

Procedure:

-

Animal Preparation: Place the rat in the restrainer and warm the tail to make the lateral veins more visible.[18][20]

-

Site Preparation: Clean the injection site on the lateral tail vein with an alcohol swab.[16]

-

Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.[20] A small flash of blood in the hub of the needle may indicate successful placement.[17]

-

Administration: Slowly inject the substance. There should be no resistance.[20] If swelling occurs, the needle is not in the vein and should be repositioned.[19]

-

Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[17]

-

Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Conclusion

This compound remains a critical pharmacological tool for investigating the histamine H2 receptor. However, this technical guide highlights a significant gap in the scientific literature concerning its quantitative pharmacokinetics and bioavailability in animal models. While its pharmacodynamic effects are well-documented, the absence of ADME data limits a complete understanding of its in vivo behavior. The provided signaling pathway diagrams and generalized experimental protocols offer a foundation for researchers to design and conduct future studies aimed at filling this knowledge gap. Such studies will be invaluable for correlating plasma concentrations with pharmacological responses and for potentially extrapolating findings to other biological systems.

References

- 1. This compound -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cardiovascular response to this compound, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric and cardiac H-2 receptor effects of this compound and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of a selective histamine H2 receptor agonist, this compound, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]